molecular formula C6H9ClN2 B2919860 4-chloro-1-propyl-1H-pyrazole CAS No. 1204901-63-2

4-chloro-1-propyl-1H-pyrazole

Cat. No.: B2919860
CAS No.: 1204901-63-2
M. Wt: 144.6
InChI Key: UTNHOVXFLARMHW-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a chlorine atom at the fourth position and a propyl group at the first position makes this compound unique. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-chloro-1-propylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole
  • 4-Chloro-1-ethyl-1H-pyrazole
  • 4-Chloro-1-butyl-1H-pyrazole

Comparison: 4-Chloro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides different steric and electronic effects, potentially leading to distinct biological interactions and applications .

Properties

IUPAC Name

4-chloro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNHOVXFLARMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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